molecular formula C11H10Cl2FNO2 B14033656 (2,3-Dichloro-6-fluorophenyl)(morpholino)methanone

(2,3-Dichloro-6-fluorophenyl)(morpholino)methanone

Cat. No.: B14033656
M. Wt: 278.10 g/mol
InChI Key: SNWCHVPVCALLST-UHFFFAOYSA-N
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Description

(2,3-Dichloro-6-fluorophenyl)(morpholino)methanone is a halogen-substituted aryl morpholino methanone. The compound features a morpholine ring linked to a trihalogenated phenyl group, which may influence its electronic properties, lipophilicity, and reactivity compared to simpler morpholino ketones .

Properties

Molecular Formula

C11H10Cl2FNO2

Molecular Weight

278.10 g/mol

IUPAC Name

(2,3-dichloro-6-fluorophenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C11H10Cl2FNO2/c12-7-1-2-8(14)9(10(7)13)11(16)15-3-5-17-6-4-15/h1-2H,3-6H2

InChI Key

SNWCHVPVCALLST-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=C(C=CC(=C2Cl)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dichloro-6-fluorophenyl)(morpholino)methanone typically involves the reaction of 2,3-dichloro-6-fluorobenzoyl chloride with morpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of (2,3-Dichloro-6-fluorophenyl)(morpholino)methanone may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups such as chlorine and fluorine.

    Oxidation and Reduction Reactions: The methanone group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl ring, while oxidation and reduction can modify the methanone group.

Scientific Research Applications

(2,3-Dichloro-6-fluorophenyl)(morpholino)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,3-Dichloro-6-fluorophenyl)(morpholino)methanone involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as chlorine and fluorine enhances its reactivity, allowing it to form stable complexes with target molecules. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 2: Hazard and Stability Data

Compound Name Hazard Statements Storage Conditions Purity Reference
(3-Bromo-6-chloro-2-fluorophenyl)(morpholino)methanone H315, H319, H335 (skin/eye irritation, respiratory irritation) 2–8°C 97%
Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone Not reported Room temperature N/A
2,4-Dichloro-6-morpholino-1,3,5-triazine Likely corrosive (triazine core) N/A N/A

Key Observations:

  • Safety: The bromo-chloro-fluoro analog () carries a "Warning" classification due to irritant hazards, likely exacerbated by bromine’s reactivity.
  • Stability : Refrigeration (2–8°C) is required for the bromo-chloro-fluoro compound, suggesting sensitivity to decomposition under ambient conditions. This contrasts with the cyclopropane derivative, which is stored at room temperature .

Biological Activity

(2,3-Dichloro-6-fluorophenyl)(morpholino)methanone, also known as PDDC, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of (2,3-Dichloro-6-fluorophenyl)(morpholino)methanone is primarily attributed to its interactions with specific molecular targets. The presence of electron-withdrawing groups such as chlorine and fluorine enhances its reactivity, allowing it to form stable complexes with target biomolecules. These interactions can modulate various biochemical pathways, influencing cellular functions and leading to therapeutic effects.

Structure-Activity Relationship (SAR)

Research has shown that modifications to the chemical structure of (2,3-Dichloro-6-fluorophenyl)(morpholino)methanone can significantly impact its biological activity. A study focused on the SAR of related compounds indicated that substituents on the phenyl ring could enhance binding affinity and inhibitory activity against specific targets. For instance, the introduction of additional electronegative substituents often resulted in improved activity profiles .

CompoundKi_i (μM)IC50_{50} (μM)Activity Description
PDDC0.3220.178Partial agonist with significant binding affinity
26a0.3220.178Exhibits AR binding affinity and partial inhibitory activity

Anticancer Activity

(2,3-Dichloro-6-fluorophenyl)(morpholino)methanone has been explored for its anticancer properties in various studies. One notable investigation demonstrated its efficacy against cancer cell lines by inducing apoptosis and inhibiting proliferation through modulation of key signaling pathways. The compound showed promising results in vitro, leading to further exploration in vivo .

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has been evaluated for anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokine production and modulate immune responses, indicating a dual role in both cancer therapy and inflammatory diseases .

Case Studies

  • Study on Sphingomyelinase Inhibition : A recent study highlighted the role of PDDC as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which is implicated in neurodegenerative diseases. The compound exhibited favorable pharmacokinetic properties and was effective in reducing exosome release from brain cells in animal models .
  • Antimicrobial Activity : Research has also indicated that derivatives of (2,3-Dichloro-6-fluorophenyl)(morpholino)methanone demonstrate antimicrobial properties against various pathogens, including Streptococcus pneumoniae. The structure-activity relationship studies revealed that modifications could enhance antimicrobial efficacy significantly .

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